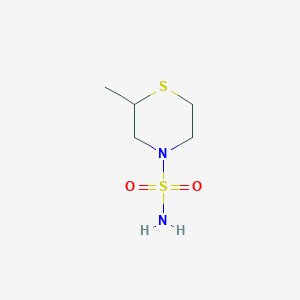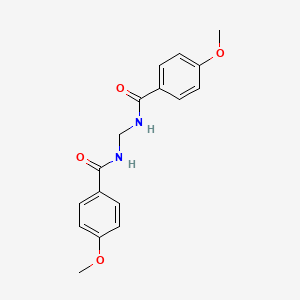
N,N'-Methylenebis(4-methoxybenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide,N,N’-methylenebis[4-methoxy-: is a chemical compound with the molecular formula C16H18N2O4. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of benzamide groups linked by a methylene bridge and substituted with methoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide,N,N’-methylenebis[4-methoxy- typically involves the reaction of 4-methoxybenzoyl chloride with formaldehyde and ammonia or a primary amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Formation of 4-methoxybenzoyl chloride: This is achieved by reacting 4-methoxybenzoic acid with thionyl chloride.
Condensation Reaction: The 4-methoxybenzoyl chloride is then reacted with formaldehyde and ammonia or a primary amine to form the final product.
Industrial Production Methods: Industrial production of Benzamide,N,N’-methylenebis[4-methoxy- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Benzamide,N,N’-methylenebis[4-methoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, and amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Benzamide,N,N’-methylenebis[4-methoxy- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzamide,N,N’-methylenebis[4-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
- N-Methylbenzamide
- N,N-Dimethylbenzamide
- 4-Methoxybenzamide
Comparison: Benzamide,N,N’-methylenebis[4-methoxy- is unique due to the presence of two benzamide groups linked by a methylene bridge and substituted with methoxy groups. This structure imparts distinct chemical and biological properties compared to other benzamide derivatives. For example, the methylene bridge increases the compound’s stability and alters its reactivity, making it suitable for specific applications that other benzamides may not be able to fulfill.
Propriétés
Numéro CAS |
22404-90-6 |
|---|---|
Formule moléculaire |
C17H18N2O4 |
Poids moléculaire |
314.34 g/mol |
Nom IUPAC |
4-methoxy-N-[[(4-methoxybenzoyl)amino]methyl]benzamide |
InChI |
InChI=1S/C17H18N2O4/c1-22-14-7-3-12(4-8-14)16(20)18-11-19-17(21)13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Clé InChI |
FNRARTCICMYJPK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NCNC(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


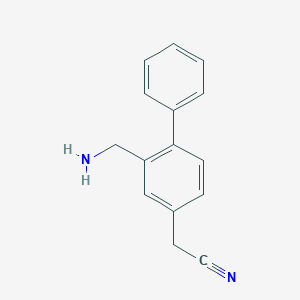

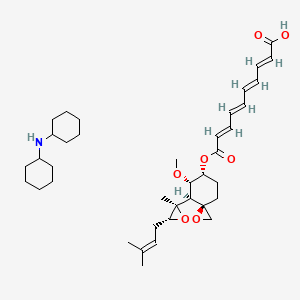
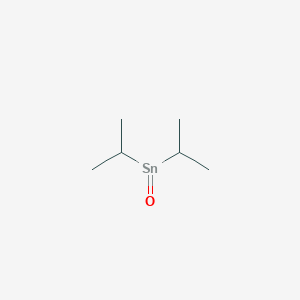

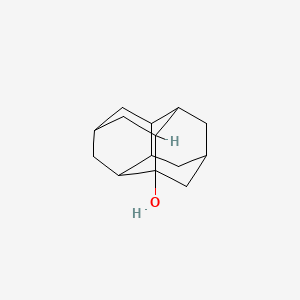
![1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]](/img/structure/B13743744.png)
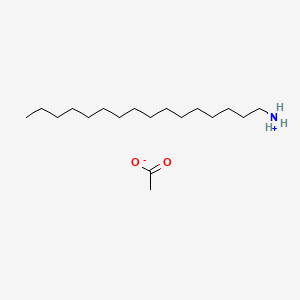
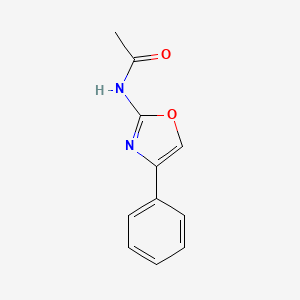

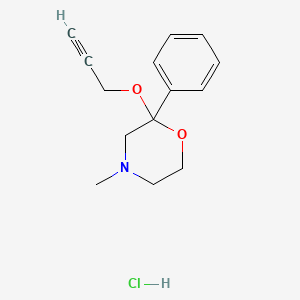
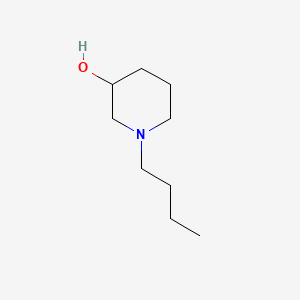
![2-[(2-fluorophenyl)methyl]-L-Proline](/img/structure/B13743770.png)
